3-methyl-N'-[(1Z)-1-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]butanehydrazide
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Overview
Description
3-methyl-N’-[(1Z)-1-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]butanehydrazide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms.
Preparation Methods
The synthesis of 3-methyl-N’-[(1Z)-1-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]butanehydrazide typically involves the condensation of appropriate hydrazides with pyrazole derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, to produce the compound in larger quantities .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using catalysts or specific reagents. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts.
Scientific Research Applications
3-methyl-N’-[(1Z)-1-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]butanehydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity is of interest, particularly its potential as an antimicrobial or anticancer agent.
Medicine: Research is ongoing into its potential therapeutic uses, including its role in drug development.
Mechanism of Action
The mechanism of action of 3-methyl-N’-[(1Z)-1-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]butanehydrazide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar compounds to 3-methyl-N’-[(1Z)-1-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]butanehydrazide include other pyrazole derivatives such as:
1,5-dimethyl-4-[2-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yliden)hydrazino]-2-phenyl-2,3-dihydro-1H-pyrazol-3-one: This compound shares a similar core structure but differs in its substituents and functional groups.
3-methyl-4-((3-methyl-5-oxo-1-phenyl-1H-pyrazol-4(5H)-ylidene)amino)-1-phenyl-1H-pyrazol-5(4H)-one: Another related compound with variations in its chemical structure. The uniqueness of 3-methyl-N’-[(1Z)-1-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]butanehydrazide lies in its specific substituents and the resulting properties, which may offer distinct advantages in its applications.
Properties
Molecular Formula |
C22H24N4O2 |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
3-methyl-N-[(E)-1-(3-oxo-2,5-diphenyl-1H-pyrazol-4-yl)ethylideneamino]butanamide |
InChI |
InChI=1S/C22H24N4O2/c1-15(2)14-19(27)24-23-16(3)20-21(17-10-6-4-7-11-17)25-26(22(20)28)18-12-8-5-9-13-18/h4-13,15,25H,14H2,1-3H3,(H,24,27)/b23-16+ |
InChI Key |
UBIUTLWHOZXULC-XQNSMLJCSA-N |
Isomeric SMILES |
CC(C)CC(=O)N/N=C(\C)/C1=C(NN(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)CC(=O)NN=C(C)C1=C(NN(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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